2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide
Description
2,4-Dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide is a benzamide derivative characterized by:
- Core structure: A 2,4-dichlorobenzene ring linked to a carboxamide group.
- Substituents: A methoxyiminoethyl chain attached to a 4-chlorophenyl group.
Properties
IUPAC Name |
2,4-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-23-21-15(10-2-4-11(17)5-3-10)9-20-16(22)13-7-6-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,22)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQJSHMSNTUKE-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CNC(=O)C1=C(C=C(C=C1)Cl)Cl)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroaniline to form an intermediate amide. This intermediate is then reacted with methoxyamine hydrochloride under basic conditions to introduce the methoxyimino group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Influence: The target compound’s methoxyiminoethyl group distinguishes it from analogues like 50 and 53, which feature aminopropyl or furan-based substituents. The methoxyimino group may enhance stability or binding affinity compared to alkyl chains .
- Bioactivity Trends : Compounds with chlorophenyl groups (e.g., 50 , 53 ) exhibit antiparasitic activity, while isothiazole-carboxamides (e.g., from ) show fungicidal effects. The target compound’s bioactivity remains speculative but likely aligns with these trends .
Functional Analogues in Agrochemicals
Table 2: Methoxyimino-Containing Fungicides
Key Observations :
- Methoxyimino Role: The methoxyimino group in the target compound and acetamide derivatives () is critical for bioactivity, likely interfering with enzymatic processes in pathogens .
- Chlorophenyl Synergy : The 4-chlorophenyl group, common in both the target compound and Ethyl 2-[5-(4-chlorophenyl)-...] acetate (), may enhance cellular uptake or target binding .
Key Observations :
- Synthesis: The target compound’s synthesis may mirror ’s benzoylation approach, but the methoxyimino group could require specialized reagents or conditions .
- Stability: Methoxyimino derivatives (e.g., ) are sensitive to hydrolysis, suggesting the target compound may require stabilization in formulations .
Research Findings and Implications
- Structural-Activity Relationship (SAR): Chlorine atoms and the methoxyimino group are critical for bioactivity. Modifications to the ethyl linker or aromatic rings could optimize potency .
- Gaps in Data : Direct bioactivity data for the target compound is absent; future studies should focus on antifungal/antiparasitic assays and molecular docking (e.g., SIRT6 or cytochrome bc1 complex targets) .
Biological Activity
2,4-Dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide, commonly referred to as Azoramide, is a synthetic compound with notable biological activities. Its molecular formula is C16H13Cl3N2O2, and it has been studied for its potential applications in various fields, including agriculture and pharmaceuticals. This article delves into the biological activity of Azoramide, presenting detailed research findings, case studies, and data tables.
- Molecular Weight : 371.65 g/mol
- CAS Number : 343374-28-7
- Molecular Structure :
The compound features a dichlorobenzene ring and a methoxyimino functional group, which contribute to its biological activity.
Azoramide exhibits its biological effects primarily through interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
Antimicrobial Activity
Research has indicated that Azoramide possesses significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
Azoramide has also been investigated for its potential anticancer effects. In vitro studies showed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, Azoramide has demonstrated anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Azoramide against multi-drug resistant bacterial strains. The study concluded that Azoramide could serve as a promising candidate for developing new antimicrobial agents due to its potent activity against resistant strains .
Research on Anticancer Activity
In another study published in Cancer Research, researchers investigated the mechanism by which Azoramide induces apoptosis in cancer cells. They found that Azoramide activates caspase pathways leading to programmed cell death, making it a potential therapeutic agent for cancer treatment .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, such as condensation reactions between substituted benzoyl chlorides and hydrazine derivatives. For example, a related compound was synthesized using 2-chloro-N-methylacetamide and methoxy-substituted intermediates under reflux conditions with acid catalysts . Key factors affecting yield include solvent choice (e.g., DMF or THF), temperature control, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the product. Optimization studies suggest that yields can be improved by using anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are optimal for characterizing structural integrity and purity?
- NMR Spectroscopy : H and C NMR are used to confirm the presence of methoxyimino, chlorophenyl, and carboxamide groups. Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N-O (940–980 cm) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and stereochemistry, with intermolecular hydrogen bonding (e.g., N–H···O) influencing crystal packing .
Q. What are the common impurities encountered during synthesis, and how are they quantified?
Impurities often include unreacted starting materials (e.g., 4-chlorobenzaldehyde derivatives) or side products from incomplete condensation. Reverse-phase HPLC with UV detection (λ = 254 nm) is used for quantification, while TLC (silica gel, ethyl acetate/hexane) provides rapid purity assessment. Fluorescence spectroscopy may also detect aromatic byproducts .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity with biological targets?
Molecular docking (e.g., AutoDock Vina) and quantum mechanical calculations (DFT) model interactions with enzymes or receptors. For example, the methoxyimino group’s electron-withdrawing effects may influence binding affinity to fungal CYP51 (a target in antifungal studies). QSAR models can correlate substituent variations (e.g., chloro vs. fluoro) with bioactivity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from assay variability (e.g., MIC values in antifungal studies). Solutions include:
- Standardized Assays : Use CLSI guidelines for consistent microbial inoculum size and growth conditions.
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. water) .
- Comparative Studies : Test the compound alongside positive controls (e.g., fluconazole) under identical conditions .
Q. How does the crystal structure inform its molecular interactions and stability?
X-ray studies of analogous compounds reveal planar aromatic systems stabilized by π-π stacking and hydrogen bonds. For example, N–H···O interactions between the carboxamide and methoxy groups enhance thermal stability. Crystal packing density correlates with melting points, which can guide formulation for agrochemical use .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization risks arise during amide bond formation. Strategies include:
- Chiral Catalysts : Use (R)-BINOL derivatives to control stereochemistry during condensation .
- Process Control : Monitor reaction progress with in-line FTIR to detect intermediate enantiomers.
- Membrane Separation : Employ chiral-selective membranes (e.g., cyclodextrin-based) for large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
